

Bidirectional Control of Neuronal Activity with DREADDs: Application Notes and Protocols

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the precise and reversible control of neuronal activity in a cell-type-specific manner.^{[1][2]} This technology is based on engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, "designer" drugs.^{[3][4]} This enables researchers to remotely control the activity of specific neuronal populations in freely moving animals, providing a robust tool for dissecting neural circuits and their role in behavior and disease.^{[2][5][6]}

This document provides detailed application notes and protocols for the bidirectional control of neuronal activity using both excitatory and inhibitory DREADDs. It covers the underlying signaling mechanisms, quantitative data on receptor-ligand interactions, and comprehensive protocols for viral delivery, agonist administration, and functional validation.

DREADD Subtypes for Bidirectional Control

Bidirectional control of neuronal activity is typically achieved by using a combination of excitatory and inhibitory DREADDs.^{[5][6]} The most commonly used DREADDs for this purpose are:

- Excitatory DREADD (hM3Dq): This DREADD is derived from the human M3 muscarinic acetylcholine receptor and is coupled to the Gq signaling pathway.^{[4][7]} Activation of hM3Dq leads to neuronal depolarization and an increase in firing rate.^{[1][7]}
- Inhibitory DREADDs:
 - hM4Di: Derived from the human M4 muscarinic acetylcholine receptor, hM4Di is coupled to the Gi signaling pathway.^{[4][7]} Its activation leads to neuronal hyperpolarization and a decrease in neuronal activity.^{[1][7]}
 - KORD (Kappa-Opioid Receptor DREADD): This DREADD is an engineered version of the human kappa-opioid receptor, also coupled to the Gi pathway.^{[8][9]} Activation of KORD results in robust neuronal silencing.^{[8][9]}

A key advantage of using KORD in conjunction with muscarinic-based DREADDs is the ability to achieve multiplexed control. Since hM3Dq and hM4Di are both activated by clozapine-N-oxide (CNO), while KORD is activated by the orthogonal ligand Salvinorin B (SalB), researchers can independently or sequentially activate and inhibit the same or different neuronal populations within the same animal.^{[6][8]}

Quantitative Data on DREADD-Ligand Interactions

The efficacy and kinetics of DREADD-mediated neuronal modulation are critical for experimental design. The following tables summarize key quantitative data for the most common DREADD-ligand pairs.

DREADD	Ligand	G-Protein Coupling	Agonist EC50 (in vitro)	Typical In Vivo Dose (mice)	Onset of Action (in vivo)	Peak Effect (in vivo)	Duration of Action (in vivo)
hM3Dq	Clozapine-N-oxide (CNO)	Gq	1.7 - 17 nM[4][10]	1 - 5 mg/kg[11][12]	~15-30 minutes[11]	~60-90 minutes	1 - 6 hours[3][13]
hM4Di	Clozapine-N-oxide (CNO)	Gi	~5-11 nM	1 - 5 mg/kg[11][12]	~15-30 minutes[11]	~60-90 minutes	1 - 6 hours[3][13]
KORD	Salvinorin B (SalB)	Gi	11.8 nM[14]	1 - 10 mg/kg[8]	~10-15 minutes[12]	~30 minutes	30 - 120 minutes[8][15]

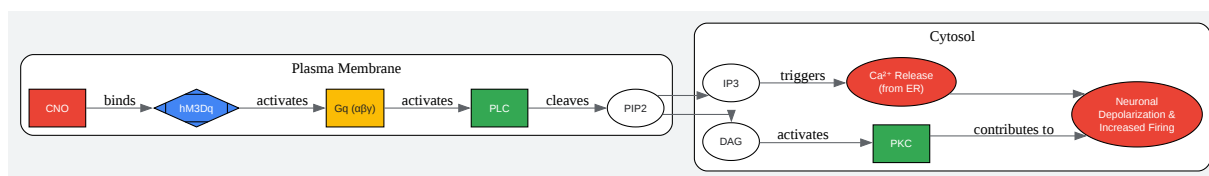
Note: The in vivo kinetics can vary depending on the route of administration, the specific neuronal population targeted, and the animal model used. It is recommended to perform pilot studies to determine the optimal dose and time course for your specific experimental paradigm.

Signaling Pathways

The bidirectional control of neuronal activity by DREADDs is mediated by distinct intracellular signaling cascades.

Gq-Coupled Excitatory Pathway (hM3Dq)

Activation of the Gq-coupled hM3Dq receptor by CNO initiates a signaling cascade that leads to neuronal excitation.



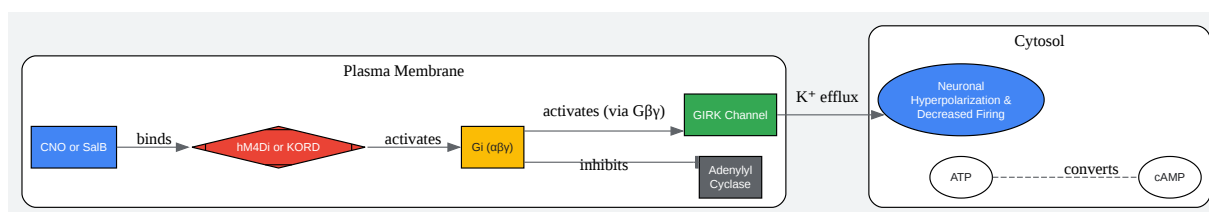
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Gq-coupled DREADD (hM3Dq) signaling pathway.

Upon CNO binding, hM3Dq activates the Gq protein, which in turn stimulates phospholipase C (PLC).^{[10][16]} PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).^{[10][16]} IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).^{[10][17]} The resulting increase in intracellular Ca²⁺ and activation of PKC lead to neuronal depolarization and an increase in neuronal firing.^{[1][7]}

Gi-Coupled Inhibitory Pathway (hM4Di and KORD)

Activation of Gi-coupled DREADDs, such as hM4Di by CNO or KORD by Salvinorin B, leads to neuronal inhibition through a distinct signaling pathway.



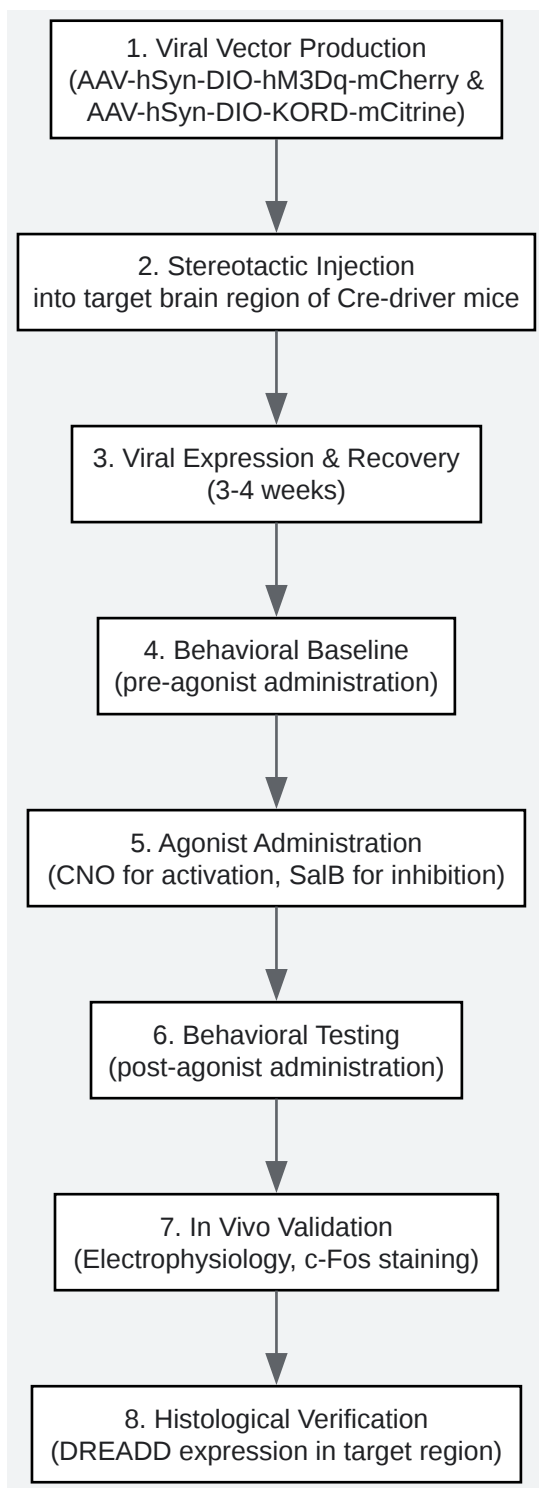
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Gi-coupled DREADD (hM4Di/KORD) signaling pathway.

Upon ligand binding, the Gi-coupled receptor activates the Gi protein.[18] The G α i subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18] The G $\beta\gamma$ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[7][19] This hyperpolarization makes it more difficult for the neuron to fire action potentials, resulting in neuronal silencing.[7][19] Additionally, activation of Gi-coupled DREADDs can suppress presynaptic neurotransmitter release.[19][20]

Experimental Workflow

The following diagram outlines a typical experimental workflow for using DREADDs to bidirectionally control neuronal activity in vivo.



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Experimental workflow for bidirectional DREADD control.

Detailed Experimental Protocols

Protocol 1: Stereotactic Injection of AAV-DREADD Vectors in Mice

This protocol describes the stereotactic injection of adeno-associated viral (AAV) vectors encoding DREADDs into a specific brain region of a mouse.

Materials:

- AAV vectors (e.g., AAV-hSyn-DIO-hM3Dq-mCherry and AAV-hSyn-DIO-KORD-mCitrine)
- Stereotaxic apparatus
- Anesthesia machine with isoflurane
- Heating pad
- Surgical tools (scalpel, forceps, drill, etc.)
- Nanoinjector system with glass micropipettes
- Suturing material or wound clips
- Analgesics (e.g., buprenorphine)
- Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
- Artificial tears

Procedure:

- Anesthesia and Preparation:
 - Anesthetize the mouse with isoflurane (2-4% for induction, 1-2% for maintenance).[21]
 - Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
 - Place the mouse on a heating pad to maintain body temperature.
 - Shave the fur from the scalp and clean the area with antiseptic solution and ethanol.

- Secure the mouse in the stereotaxic frame, ensuring the head is level.[\[7\]](#)
- Apply artificial tears to the eyes to prevent drying.
- Craniotomy:
 - Make a midline incision on the scalp to expose the skull.
 - Use a stereotaxic atlas to determine the coordinates for the target brain region.
 - Mark the injection site on the skull.
 - Using a dental drill, create a small burr hole (craniotomy) over the target area, being careful not to damage the underlying dura.
- Viral Injection:
 - Load a glass micropipette with the AAV-DREADD vector.
 - Lower the micropipette through the burr hole to the predetermined dorsoventral coordinate of the target region.
 - Inject the virus at a slow, controlled rate (e.g., 100 nL/min) using a nanoinjector.
 - After the injection is complete, leave the pipette in place for 5-10 minutes to allow for diffusion and to minimize backflow.
 - Slowly retract the micropipette.
- Post-operative Care:
 - Suture the scalp incision or close it with wound clips.
 - Administer post-operative analgesics as prescribed.
 - Monitor the mouse during recovery until it is ambulatory.
 - Allow 3-4 weeks for viral expression before proceeding with experiments.

Protocol 2: DREADD Agonist Preparation and Administration

Clozapine-N-Oxide (CNO) Preparation and Administration:

- **Stock Solution:** Dissolve CNO in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.
- **Working Solution:** For intraperitoneal (i.p.) injection, dilute the CNO stock solution in sterile saline to the desired final concentration (e.g., 0.1-0.5 mg/mL).^[11] A small amount of DMSO (e.g., <5%) can be used to aid solubility.
- **Administration:** Administer CNO via i.p. injection at a volume of 5-10 mL/kg body weight. For a 1 mg/kg dose, inject 10 µL/g of a 0.1 mg/mL solution.^[11]

Salvinorin B (SalB) Preparation and Administration:

- **Stock Solution:** SalB is typically dissolved in 100% DMSO to create a stock solution (e.g., 10 mg/mL).^[22] Prepare fresh on the day of injection as SalB can be unstable in solution.^[14]
- **Administration:** Administer SalB via subcutaneous (s.c.) or i.p. injection. Due to its solubility in DMSO, the injection volume is typically small. For a 10 mg/kg dose in a 30g mouse, 30 µL of a 10 µg/µL solution can be injected.^[22]

Protocol 3: In Vitro Validation of DREADD Function using Patch-Clamp Electrophysiology

This protocol is used to confirm the functional expression of DREADDs in transduced neurons in brain slices.

Materials:

- Vibratome
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

- Glass recording pipettes
- CNO or SalB

Procedure:

- Slice Preparation:
 - Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
 - Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 μ m thick) containing the target region using a vibratome.
 - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Electrophysiological Recording:
 - Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
 - Identify DREADD-expressing neurons using fluorescence microscopy (e.g., mCherry for hM3Dq, mCitrine for KORD).
 - Perform whole-cell patch-clamp recordings from the identified neurons in either current-clamp or voltage-clamp mode.[\[23\]](#)[\[24\]](#)
- Functional Validation:
 - hM3Dq (Activation): In current-clamp mode, bath apply CNO (e.g., 1-10 μ M). A functional hM3Dq receptor will cause a depolarization of the resting membrane potential and an increase in the firing rate of action potentials.[\[1\]](#)[\[7\]](#)
 - hM4Di/KORD (Inhibition): In current-clamp mode, bath apply the appropriate ligand (CNO for hM4Di, SalB for KORD). A functional inhibitory DREADD will cause a hyperpolarization of the resting membrane potential and a decrease or complete cessation of action potential firing.[\[1\]](#)[\[7\]](#)

Protocol 4: In Vivo Validation and Behavioral Assays

In Vivo Electrophysiology:

- Implant a microdrive with tetrodes or a silicon probe into the target brain region of a DREADD-expressing mouse.
- After recovery, record single-unit activity before and after systemic administration of the DREADD agonist.
- Analyze changes in firing rate to confirm DREADD-mediated neuronal modulation in awake, behaving animals.[\[1\]](#)[\[25\]](#)

c-Fos Immunohistochemistry:

- Administer the DREADD agonist to the mouse.
- Approximately 90-120 minutes later, perfuse the animal and collect the brain.
- Perform immunohistochemistry for the immediate early gene c-Fos, a marker of recent neuronal activity.
- An increase in c-Fos expression in DREADD-expressing cells following CNO administration to hM3Dq-expressing animals would indicate successful activation. Conversely, a decrease in activity-dependent c-Fos expression following agonist administration to hM4Di/KORD-expressing animals would indicate inhibition.

Behavioral Assays:

- The choice of behavioral assay will depend on the specific research question and the brain region being targeted.
- Examples include tests for anxiety (elevated plus maze, open field test), learning and memory (Morris water maze, fear conditioning), and motor function (rotarod, locomotor activity).[\[11\]](#)[\[12\]](#)
- It is crucial to include appropriate control groups, such as animals expressing a fluorescent reporter without the DREADD, and animals receiving vehicle injections, to control for off-target effects of the virus or the agonist.[\[11\]](#)[\[26\]](#)

Conclusion

DREADD technology provides an invaluable platform for the bidirectional control of neuronal activity, enabling a deeper understanding of the causal relationship between neural circuit function and behavior. The combination of excitatory (hM3Dq) and inhibitory (hM4Di, KORD) DREADDs, with their orthogonal ligands, offers a versatile toolkit for multiplexed manipulation of neuronal ensembles. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively implement this powerful technology to advance our knowledge in neuroscience and facilitate the development of novel therapeutics for neurological and psychiatric disorders.

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